Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

説明

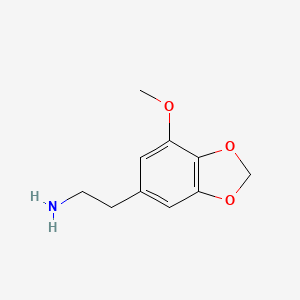

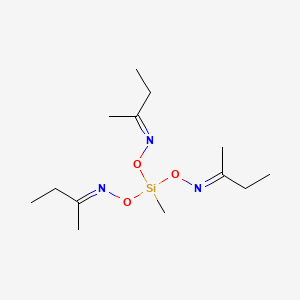

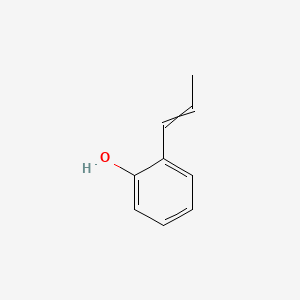

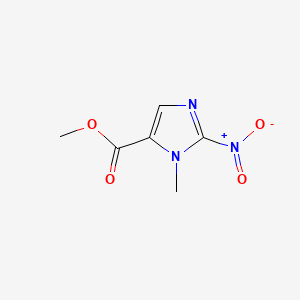

“Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 40361-79-3 . It has a molecular weight of 185.14 and is also known as "3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester" . It is a light yellow solid and is used in proteomics research .

Synthesis Analysis

The synthesis of “Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” involves dissolving the compound in tetrahydrofuran, followed by a dropwise addition of methanol at 0 ℃ .Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is represented by the linear formula: C6H7N3O4 . The InChI Code for this compound is 1S/C6H7N3O4/c1-8-4 (5 (10)13-2)3-7-6 (8)9 (11)12/h3H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate” is a light yellow solid . It has a molecular weight of 185.14 .科学的研究の応用

Pharmaceutical Drug Synthesis

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: is a key intermediate in the synthesis of various pharmaceutical drugs. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound can be used to synthesize drugs with potential therapeutic applications in treating infectious diseases.

Anticancer Research

Imidazole compounds have shown promise in anticancer research due to their ability to interfere with the cell cycle and induce apoptosis in cancer cells . The nitro group in Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate could be utilized in designing prodrugs that target hypoxic tumor cells, which are often resistant to conventional therapies.

Agricultural Chemicals

The imidazole ring is a common motif in agrochemicals such as fungicides and herbicidesMethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate could serve as a precursor for developing new compounds that protect crops from fungal infections and weed infestations, contributing to increased agricultural productivity .

Material Science

In material science, imidazole derivatives are used as curing agents for epoxy resins, which are materials with high mechanical strength and thermal stability. The specific structure of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate could lead to the development of novel resins with improved properties for industrial applications .

Green Chemistry

The imidazole core is integral to the development of ionic liquids and green solvents, which are less toxic and more environmentally friendly than traditional solventsMethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate could be modified to create new ionic liquids with specific properties for use in sustainable chemical processes .

Analytical Chemistry

Imidazole derivatives can act as pH indicators or fluorescent markers in analytical chemistry. The nitro group in Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate offers the potential for developing sensitive probes for detecting changes in the chemical environment .

Biochemistry Research

In biochemistry, imidazole rings are part of the structure of many biomolecules, such as histidine and purinesMethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate could be used in the synthesis of analogs for these biomolecules, aiding in the study of biochemical pathways and molecular interactions .

Organic Synthesis

This compound can be employed in organic synthesis as a building block for constructing complex molecules. Its reactivity, particularly the nitro group, allows for various chemical transformations that can lead to the creation of diverse organic compounds with potential applications in different fields of chemistry .

Safety and Hazards

特性

IUPAC Name |

methyl 3-methyl-2-nitroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTWOZOPNUFRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878902 | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate | |

CAS RN |

40361-79-3 | |

| Record name | Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40361-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40361-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。